molecular formula C9H17N3 B15274407 3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine

3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine

Katalognummer: B15274407
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: RMVXFWVRAGWMJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-tert-Butyl-4-ethyl-1H-pyrazol-5-amine (CAS 1187057-81-3) is a high-purity chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. This compound belongs to the 5-aminopyrazole class of heterocycles, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry and material science . Pyrazole derivatives, particularly 5-aminopyrazoles, are associated with a wide spectrum of biological activities due to their ability to serve as versatile synthetic intermediates . Research into analogous structures has demonstrated significant pharmacological properties, including anti-inflammatory, antiviral, antimicrobial, and antitumor activities, making the 5-aminopyrazole core a valuable template for drug discovery . Furthermore, such derivatives have shown promise in material science, where molecules with electron-donor and acceptor groups exhibit non-linear optical (NLO) properties, which are relevant for the development of advanced technological materials . The structure of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine, characterized by its tert-butyl and ethyl substituents, may influence its electronic properties and steric profile, potentially enhancing its utility in the synthesis of more complex molecules or in the development of structure-activity relationship (SAR) studies . Researchers can employ this amine as a key building block in condensation and reductive amination reactions to construct novel compound libraries for high-throughput screening and biological evaluation .

Eigenschaften

Molekularformel

C9H17N3

Molekulargewicht

167.25 g/mol

IUPAC-Name

5-tert-butyl-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-5-6-7(9(2,3)4)11-12-8(6)10/h5H2,1-4H3,(H3,10,11,12)

InChI-Schlüssel

RMVXFWVRAGWMJL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(NN=C1N)C(C)(C)C

Herkunft des Produkts

United States
Foundational & Exploratory

3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The document will cover its fundamental molecular properties, propose a synthetic pathway, and discuss its potential applications based on the well-established roles of the pyrazole scaffold in pharmaceuticals.

Core Molecular Attributes

The foundational characteristics of a molecule are critical for predicting its behavior in biological and chemical systems. For 3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine, the molecular formula and weight have been determined based on its chemical structure.

Molecular Formula and Weight

The chemical name "3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine" defines a specific arrangement of atoms. The core is a pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. The substituents are an amine group (-NH₂) at position 5, a tert-butyl group [-C(CH₃)₃] at position 3, and an ethyl group (-CH₂CH₃) at position 4. The "1H" designation indicates that the nitrogen at position 1 is bonded to a hydrogen atom.

Based on this structure, the molecular formula is calculated as C₉H₁₇N₃ .

The molecular weight is derived from the sum of the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u).

Table 1: Calculated Molecular Properties

PropertyValue
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.25 g/mol
Exact Mass 167.1422 u
Structural Representation

A visual representation of the molecule is essential for understanding its spatial arrangement and potential for intermolecular interactions.

Caption: 2D structure of 3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine.

Synthesis and Chemical Reactivity

While specific synthesis procedures for 3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine are not documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for preparing substituted pyrazoles. A common and effective method involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.

Proposed Retrosynthetic Analysis

A logical approach to synthesizing the target molecule is through the reaction of a suitably substituted β-ketonitrile with hydrazine hydrate.

retrosynthesis target 3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine intermediate 2-Ethyl-3-oxo-4,4-dimethylpentanenitrile + Hydrazine target->intermediate Condensation

Caption: Retrosynthesis of the target pyrazole.

Experimental Protocol: Proposed Synthesis

This protocol is a theoretical pathway and would require optimization and validation in a laboratory setting.

  • Synthesis of the β-Ketonitrile Intermediate:

    • Step 1a: Begin with pivaloyl chloride and react it with the enolate of propionitrile. This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control reactivity. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for generating the enolate.

    • Causality: The steric bulk of the tert-butyl group on pivaloyl chloride directs the acylation to the desired position. Low temperature is necessary to prevent side reactions and ensure kinetic control of the enolate formation.

  • Cyclization to Form the Pyrazole Ring:

    • Step 2a: Dissolve the synthesized β-ketonitrile (2-ethyl-3-oxo-4,4-dimethylpentanenitrile) in a suitable solvent, such as ethanol or acetic acid.

    • Step 2b: Add hydrazine hydrate (H₂N-NH₂·H₂O) to the solution. The reaction mixture is then heated to reflux.

    • Step 2c: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Step 2d: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

    • Causality: The nucleophilic nitrogens of hydrazine attack the two electrophilic carbonyl carbons of the β-ketonitrile, leading to a condensation reaction and subsequent cyclization to form the thermodynamically stable pyrazole ring. The amine group is formed from the nitrile.

The Pyrazole Core in Drug Development

The pyrazole ring is a well-known "privileged scaffold" in medicinal chemistry. Its structural and electronic properties allow it to interact with a wide array of biological targets, making pyrazole derivatives valuable in the development of new therapeutic agents.[1]

Significance of Substituents

The biological activity of a pyrazole derivative is heavily influenced by the nature and position of its substituents.

  • Tert-butyl Group (Position 3): This bulky, lipophilic group can enhance the molecule's ability to penetrate cell membranes and can provide steric hindrance that may lead to selective binding with a biological target.

  • Ethyl Group (Position 4): A smaller alkyl group that can modulate the overall lipophilicity and steric profile of the molecule, fine-tuning its interaction with target proteins.

  • Amine Group (Position 5): The amino group is a key functional handle. It can act as a hydrogen bond donor, which is crucial for anchoring the molecule within a protein's active site. It also provides a site for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications

Given the pharmacological activities of other substituted pyrazoles, 3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine could be investigated for a variety of therapeutic applications. Many pyrazole derivatives have been explored for their potential as anti-inflammatory, anti-cancer, and agrochemical agents.[2] The specific combination of substituents in the target molecule makes it a candidate for screening in assays related to these and other disease areas. For instance, related compounds like 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine have been investigated in the synthesis of novel pharmaceuticals.[2]

applications cluster_scaffold Pyrazole Scaffold cluster_properties Key Properties cluster_targets Potential Applications scaffold 3-R1, 4-R2, 5-NH2 Pyrazole lipophilicity Modulated Lipophilicity (tert-butyl, ethyl) scaffold->lipophilicity h_bonding Hydrogen Bonding (amine group) scaffold->h_bonding sterics Steric Influence (tert-butyl group) scaffold->sterics anticancer Anti-Cancer Agents lipophilicity->anticancer anti_inflammatory Anti-Inflammatory lipophilicity->anti_inflammatory agrochemical Agrochemicals lipophilicity->agrochemical h_bonding->anticancer h_bonding->anti_inflammatory h_bonding->agrochemical sterics->anticancer sterics->anti_inflammatory sterics->agrochemical

Caption: Relationship between structure and potential applications.

Conclusion

3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine represents a promising, albeit currently under-investigated, chemical entity. Its structural features, particularly the combination of a bulky lipophilic group, a smaller alkyl modulator, and a functional amine on the privileged pyrazole scaffold, suggest its potential as a valuable building block in drug discovery and materials science. The synthetic pathway proposed herein offers a viable route for its preparation, which would enable further investigation into its chemical and biological properties. Future research should focus on the synthesis and characterization of this compound, followed by screening in a variety of biological assays to unlock its therapeutic potential.

References

  • PubChem. 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Pharmaffiliates. 3-(Tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine. [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • Semantic Scholar. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • J&K Scientific. 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. [Link]

Sources

An In-Depth Technical Guide to the Lipophilicity and LogP of 3-tert-butyl-4-ethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][] The partition coefficient (LogP) remains the most widely accepted metric for its quantification. This guide provides a detailed examination of the lipophilicity of 3-tert-butyl-4-ethyl pyrazole derivatives, a scaffold of growing interest in medicinal chemistry. We will deconstruct the structural contributions to lipophilicity, present detailed protocols for both experimental and computational LogP determination, and discuss the strategic implications for drug design. This document is intended to serve as a practical and authoritative resource for scientists engaged in the development of pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[4][5][6] Its unique electronic properties and structural versatility allow it to serve as a bioisosteric replacement for other aromatic systems, often leading to improved potency and physicochemical properties like solubility and metabolic stability.[4][7] Unlike a benzene ring, the pyrazole nucleus has a significantly lower intrinsic lipophilicity (ClogP of pyrazole is ~0.24 vs. ~2.14 for benzene) and possesses both hydrogen bond donor and acceptor capabilities, which are crucial for target engagement.[7]

The overall lipophilic character of a pyrazole derivative is ultimately dictated by the nature of its substituents. Strategic modification at the C3, C4, and N1 positions allows for the fine-tuning of LogP to achieve the optimal balance required for a successful drug candidate.[8][9]

Structural Deconstruction of 3-tert-butyl-4-ethyl Pyrazole Lipophilicity

The lipophilicity of the target scaffold is a composite of contributions from its core and its specific substituents. Understanding these individual contributions is fundamental to predicting and modulating the molecule's behavior.

  • Pyrazole Core : As discussed, the heterocyclic core provides a moderately polar foundation, capable of engaging in hydrogen bonding.

  • 3-tert-butyl Group : The tert-butyl group is a large, sterically bulky, and highly lipophilic moiety. It is often incorporated into drug candidates to enhance metabolic stability by acting as a steric shield, preventing enzymatic degradation at or near its point of attachment.[10][11] Its primary contribution to the overall molecule is a significant increase in LogP.

  • 4-ethyl Group : The ethyl group is a simple, flexible alkyl chain that also increases lipophilicity, albeit to a lesser degree than the tert-butyl group. Its presence further shifts the molecule's character towards being more hydrophobic.

The combination of a bulky lipophilic group at C3 and another alkyl group at C4 results in a derivative that is anticipated to be significantly lipophilic, likely possessing a high positive LogP value.

Caption: Key structural components and their influence on lipophilicity.

Quantifying Lipophilicity: Methodologies for LogP Determination

The octanol-water partition coefficient (LogP) is defined as the base-10 logarithm of the ratio of a solute's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[12]

LogP = log10 ([solute]octanol / [solute]water)

A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[12] Accurate LogP determination is essential for building reliable structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR).

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method is the traditional gold standard, it is laborious and requires significant amounts of pure compound.[13] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative for determining LogP values (expressed as log k'w) based on the compound's retention time on a nonpolar stationary phase.[14]

Principle: A compound's retention on a nonpolar column (like C18) is proportional to its lipophilicity. By measuring the retention factor (k') across a range of mobile phase compositions (e.g., varying methanol/water ratios) and extrapolating to 100% aqueous phase, a highly reproducible measure of lipophilicity (log k'w) can be determined.

Step-by-Step Protocol:

  • Preparation of Standards:

    • Select a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the pyrazole derivatives.

    • Prepare individual stock solutions of each standard and the test compound in methanol or acetonitrile at 1 mg/mL.

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases consisting of varying ratios of HPLC-grade methanol and water (e.g., 90:10, 80:20, 70:30, 60:40, 50:50 v/v). Buffer the aqueous component to a pH where the analyte is in its neutral form (e.g., with a phosphate buffer at pH 7.4).[14]

  • Chromatographic Conditions:

    • System: Agilent 1200 Infinity Series or equivalent.[14]

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis Diode Array Detector (DAD) at an appropriate wavelength for the pyrazole derivatives (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Experimental Run:

    • For each mobile phase composition, inject the standards and the test compound.

    • Record the retention time (tR) for each compound and the column dead time (t0), which can be measured by injecting a non-retained compound like uracil.

  • Data Analysis:

    • For each compound at each mobile phase composition, calculate the retention factor (k'): k' = (tR - t0) / t0.

    • Calculate log k' for each value.

    • For each compound, plot log k' versus the percentage of methanol in the mobile phase.

    • Perform a linear regression for each compound's data series.

    • The y-intercept of this regression line represents the log k' value extrapolated to 0% organic modifier (100% aqueous mobile phase), which is the log k'w value.

  • Calibration and Final Determination:

    • Create a calibration curve by plotting the experimentally determined log k'w values of the standards against their known literature LogP values.

    • From the linear regression of this calibration curve, use the experimentally determined log k'w of the 3-tert-butyl-4-ethyl pyrazole derivative to calculate its corresponding LogP value.

HPLC_LogP_Workflow start Start: Prepare Standards & Test Compound prep_mobile Prepare Mobile Phases (Varying Methanol/Water Ratios) start->prep_mobile hplc_run Inject Samples into HPLC (Isocratic runs for each mobile phase) prep_mobile->hplc_run record_data Record Retention Times (tR) Determine Dead Time (t0) hplc_run->record_data calc_k Calculate Retention Factor (k') k' = (tR - t0) / t0 record_data->calc_k calc_logk Calculate log k' calc_k->calc_logk plot_logk Plot log k' vs. % Methanol for each compound calc_logk->plot_logk extrapolate Extrapolate to 100% Water (Y-intercept = log k'w) plot_logk->extrapolate calibrate Plot log k'w (Standards) vs. Literature LogP extrapolate->calibrate final_logp Calculate LogP of Test Compound from Calibration Curve calibrate->final_logp end End: Determined LogP Value final_logp->end

Caption: Experimental workflow for LogP determination via RP-HPLC.

Computational Protocol: In-Silico LogP Prediction

Computational models provide rapid LogP estimation, which is invaluable for virtual screening and prioritizing synthetic targets before committing laboratory resources.[15][16] These methods can be broadly categorized into substructure-based, property-based, and machine learning approaches.[1][17]

Principle (Substructure/Fragment-based Method): This approach, exemplified by models like AlogP and XlogP3, calculates the LogP of a molecule by summing the lipophilic contributions of its constituent atoms or functional fragments.[1][17] Correction factors are often applied to account for intramolecular interactions.

Step-by-Step Workflow (Conceptual):

  • Input Molecular Structure:

    • Provide the 2D structure of the 3-tert-butyl-4-ethyl pyrazole derivative to the prediction software in a standard format (e.g., SMILES or MOL file).

  • Molecular Fragmentation:

    • The algorithm deconstructs the molecule into a predefined set of atoms or fragments (e.g., pyrazole ring, -CH3, -CH2-, tert-butyl group).

  • Summation of Fragmental Values:

    • The software retrieves the empirically derived lipophilicity contribution value for each fragment from its internal database.

    • These values are summed to produce a base LogP value. LogP_base = Σ (fragment_values)

  • Application of Correction Factors:

    • The algorithm identifies specific structural features or interactions (e.g., proximity of polar groups, intramolecular hydrogen bonds) that can alter the overall lipophilicity.

    • It applies corresponding correction factors to the base LogP value. LogP_predicted = LogP_base + Σ (correction_factors)

  • Output Predicted LogP:

    • The final calculated value is presented as the predicted LogP. It is crucial to note the specific algorithm used (e.g., XLOGP3, ALOGP) as values can differ between models.

Computational_LogP_Workflow start Start: Input 2D Molecular Structure (e.g., SMILES string) fragment Algorithmic Fragmentation (Deconstruct into atoms/groups) start->fragment database Database of Fragmental Lipophilicity Values fragment->database summation Sum Fragmental Values (Calculate Base LogP) database->summation corrections Apply Correction Factors (Account for intramolecular effects) summation->corrections output Output Predicted LogP Value corrections->output end End: Predicted LogP output->end

Caption: Structure-Lipophilicity Relationship (SLR) for pyrazole analogs.

Conclusion and Forward Outlook

The 3-tert-butyl-4-ethyl pyrazole scaffold represents a core structure of significant lipophilicity, driven primarily by its alkyl substituents. This inherent character makes these derivatives promising candidates for targeting binding pockets that are hydrophobic in nature but may also present challenges related to solubility and bioavailability. []A thorough understanding and accurate quantification of LogP are therefore not merely academic exercises but essential components of a rational drug design strategy.

By employing a dual approach of rapid in-silico prediction to guide synthesis and robust RP-HPLC analysis to validate findings, researchers can efficiently navigate the chemical space around this scaffold. The strategic introduction of polar or ionizable groups provides a reliable mechanism for modulating LogP, enabling the optimization of a compound's ADMET profile to develop safer and more effective therapeutics. The principles and protocols outlined in this guide provide a self-validating framework for achieving this critical balance.

References

  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. American Chemical Society.
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
  • Du, Q.S., Mezey, P.G. and Chou, K.C. (2005) Heuristic Molecular Lipophilicity Potential (HMLP) A 2D-QSAR Study to LADH of Molecular Family Pyrazole and Derivatives. Journal of Computational Chemistry, 26, 461-470. Scirp.org.
  • Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC.
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazole: A Promising Agent for The Ovarian and Prost
  • In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science.
  • Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. University of Johannesburg.
  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
  • 5D-QSAR studies of 1H-pyrazole deriv
  • LogP—Making Sense of the Value. ACD/Labs.
  • The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Metabolically Stable tert-Butyl Replacement. PMC - NIH.
  • Lipophilicity of Drug. BOC Sciences.

Sources

Strategic Scaffolding: 4-Substituted 5-Aminopyrazoles in Modern Drug Discovery

[1][2]

Executive Summary

The 5-aminopyrazole moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to mimic the purine ring system of ATP.[2] While 3-aminopyrazoles are well-documented, 4-substituted 5-aminopyrazoles offer a distinct vector for chemical space exploration, particularly in targeting the hydrophobic back-pockets of kinases and G-protein coupled receptors (GPCRs).[1][2] This guide provides a technical deep-dive into the structural rationale, regioselective synthesis, and therapeutic application of this versatile template.[2]

Structural Rationale & Pharmacophore Logic

The Hinge-Binding Motif

In kinase drug discovery, the 5-aminopyrazole unit frequently functions as a bidentate hinge binder.[1][2]

  • Donor: The exocyclic 5-amino group (–NH₂) serves as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu81 in CDK2).[1]

  • Acceptor: The endocyclic N2 nitrogen (in the 1H-tautomer) acts as a hydrogen bond acceptor for the backbone amide NH.[2]

The C4 Vector: Accessing the Gatekeeper

The introduction of substituents at the C4 position is the critical differentiator for "novel" scaffolds. Unlike C3 substituents, which often point towards the solvent front, C4 substituents are geometrically positioned to:

  • Interact with the gatekeeper residue (e.g., T315 in Abl, T790 in EGFR).[1]

  • Occupy the hydrophobic Selectivity Pocket (back-pocket) adjacent to the ATP binding site.[2]

  • Modulate the electronic properties of the pyrazole ring, influencing the pKa of the N2 nitrogen.

Tautomerism and Regioisomerism

A major challenge in working with aminopyrazoles is controlling the annular tautomerism (1H vs 2H) and the regiochemistry of N-substitution.[2] The biological activity is often strictly dependent on a fixed tautomeric state, usually achieved by N1-substitution (e.g., N1-aryl or N1-alkyl groups).[1][2]

Synthetic Architectures

To access novel 4-substituted 5-aminopyrazoles, two primary strategies are employed: De Novo Cyclization and Late-Stage Functionalization .[1][2]

Strategy A: De Novo Cyclization (The Ketonitrile Route)

The most robust method involves the condensation of hydrazines with


12
  • Precursors:

    
    -alkyl or 
    
    
    -aryl
    
    
    -ketonitriles.[2]
  • Reaction: Condensation with hydrazine hydrates or aryl hydrazines.

  • Regioselectivity: When using substituted hydrazines (

    
    ), two isomers are possible: the 5-amino-1-R-pyrazole and the 3-amino-1-R-pyrazole.[1][2]
    
    • Control: Reaction in ethanol with mild acid catalysis typically favors the 5-amino isomer via initial hydrazone formation at the ketone, followed by cyclization onto the nitrile.[2]

Strategy B: Late-Stage C4 Functionalization (The Modular Route)

For library generation, it is more efficient to synthesize the parent 5-aminopyrazole (C4-H) and introduce diversity later.[1][2]

  • Halogenation: Selective bromination/iodination at C4 using NBS or NIS.[2]

  • Cross-Coupling: Pd-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or alkynyl groups.[1][2]

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways to access these scaffolds.

SynthesisWorkflowStartβ-Ketonitrile(R-CO-CH2-CN)Step1Condensation(R'-NH-NH2)Start->Step1Reflux/EtOHIntermed5-Aminopyrazole(C4-H)Step1->IntermedCyclizationHalo4-Halo-5-Aminopyrazole(C4-Br/I)Intermed->HaloNBS or NISDMF, 0°CProdAProduct A:4-Aryl Derivative(Suzuki)Halo->ProdAAr-B(OH)2Pd(dppf)Cl2ProdBProduct B:4-Alkynyl Derivative(Sonogashira)Halo->ProdBTerminal AlkynePd/CuProdCProduct C:4-Heteroaryl Derivative(Stille/Suzuki)Halo->ProdCHet-SnBu3Pd(PPh3)4

Figure 1: Divergent synthetic pathways for accessing 4-substituted 5-aminopyrazole libraries.

Experimental Protocols

Protocol: Regioselective Synthesis of 1-Phenyl-4-bromo-5-aminopyrazole

A versatile intermediate for C4 diversification.[1][2]

Reagents:

  • 3-Oxopropanenitrile (10 mmol)[1][2]

  • Phenylhydrazine (10 mmol)[1][2]

  • N-Bromosuccinimide (NBS) (10.5 mmol)[1][2]

  • Ethanol (EtOH), DMF[1]

Step 1: Cyclization

  • Dissolve 3-oxopropanenitrile (0.69 g, 10 mmol) in absolute EtOH (20 mL).

  • Add phenylhydrazine (1.08 g, 10 mmol) dropwise.

  • Add catalytic HCl (3 drops, conc.).

  • Reflux for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[2]

  • Cool to room temperature (RT). The 5-amino-1-phenylpyrazole often precipitates.[1][2] If not, concentrate in vacuo and recrystallize from EtOH/Ether.

    • Checkpoint: Verify regiochemistry via NOE NMR (interaction between N-Phenyl ortho-protons and C5-NH2).[1][2]

Step 2: C4-Bromination

  • Dissolve the 5-amino-1-phenylpyrazole (1.59 g, 10 mmol) in DMF (15 mL).

  • Cool to 0°C in an ice bath.

  • Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes to avoid exotherm.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Pour into ice-water (100 mL). Filter the precipitate, wash with water, and dry.[1]

    • Yield: Typically 85-95%.[2]

Protocol: Suzuki-Miyaura Coupling at C4[1][2]
  • In a microwave vial, combine 4-bromo-5-amino-1-phenylpyrazole (1.0 eq), Aryl boronic acid (1.5 eq), and

    
     (2.0 eq).
    
  • Suspend in Dioxane:Water (4:1, 0.1 M).

  • Degas with

    
     for 5 minutes.
    
  • Add

    
     (0.05 eq).[2]
    
  • Heat at 100°C (microwave) for 30 minutes or reflux for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography.
    

Medicinal Chemistry & SAR Trends

Structure-Activity Relationship (SAR)

Quantitative analysis of kinase inhibition data reveals clear trends for the 4-substituted 5-aminopyrazole scaffold.[1][2]

Table 1: Representative SAR for CDK2 Inhibition (Hypothetical Data based on Literature Trends)

Compound IDR1 (N1-Substituent)R4 (C4-Substituent)R3 (C3-Substituent)CDK2 IC50 (nM)Notes
AP-01 PhenylHMethyl>10,000Baseline scaffold; poor potency.[1][2]
AP-02 PhenylPhenyl Methyl450C4-Aryl fills hydrophobic pocket.[2]
AP-03 Phenyl4-Cl-Phenyl Methyl120Halogen improves lipophilic contact.[2]
AP-04 Phenyl4-NHCO-Aryl Methyl15Amide linker picks up Asp-Phe-Gly (DFG) interactions.[1][2]
AP-05 t-Butyl4-NHCO-ArylMethyl850N1-Aryl preferred over alkyl for hydrophobic packing.[2]
Case Study: Pirtobrutinib & The "Hybrid" Mode

While Pirtobrutinib is technically a highly substituted pyrazole, it exemplifies the power of the 5-amino motif.[2]

  • Mechanism: It acts as a non-covalent (reversible) inhibitor of BTK (Bruton's Tyrosine Kinase).[1][3]

  • Key Interaction: The scaffold evades the C481 mutation resistance common with covalent inhibitors (like Ibrutinib) by relying on a unique binding mode stabilized by the 4-carboxamide and 5-amino groups interacting with the hinge and back-pocket residues.[1][2]

Visualization: Kinase Binding Mode

The diagram below models the interaction of a generic 4-aryl-5-aminopyrazole within the ATP-binding pocket of a kinase.[1][2]

BindingModeHingeHinge Region(Backbone CO/NH)N2Pyrazole N2(Acceptor)Hinge->N2H-BondGatekeeperGatekeeper Residue(e.g., Thr/Met)HydroPocketHydrophobicBack PocketNH25-NH2 Group(Donor)N2->NH2Scaffold CoreN1_SubN1-Aryl TailN2->N1_SubNH2->HingeH-BondC4_SubC4-Aryl SubstituentNH2->C4_SubC4_Sub->GatekeeperSteric/Van der WaalsC4_Sub->HydroPocketHydrophobic Interaction

Figure 2: Schematic binding mode of 4-substituted 5-aminopyrazoles in the kinase ATP pocket.[1][2]

Future Outlook

The next generation of 5-aminopyrazole drugs is moving beyond simple kinase inhibition.[2]

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight of the 4-bromo-5-aminopyrazole core makes it an ideal fragment for crystallographic screening.[1][2]

  • PROTACs: The 5-aminopyrazole is increasingly used as the "warhead" moiety in Proteolysis Targeting Chimeras, linked via the N1 or C4 position to an E3 ligase ligand.[2]

  • Multicomponent Reactions (MCRs): New methodologies involving isocyanides are enabling the one-pot synthesis of fully substituted pyrazoles, accelerating library synthesis.[2]

References

  • Regioselective Synthesis of 5-Aminopyrazoles: Title: Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles. Source: Helda - University of Helsinki.[2] URL:[Link][1][2]

  • General Synthesis & Versatility: Title: Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry. URL:[Link][1][2]

  • Kinase Inhibitor Case Study (AT9283): Title: Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor.[1][2][4][5][6] Source: Journal of Medicinal Chemistry (ACS). URL:[Link][1][2]

  • Pirtobrutinib Clinical Data: Title: Pirtobrutinib: A New and Distinctive Treatment Option for B-Cell Malignancies.[2][7] Source: PubMed (NIH).[2] URL:[Link][1][2]

  • Review of Bioactive Derivatives: Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI (Molecules).[2] URL:[Link][1][2]

Methodological & Application

Application Note: Regioselective N-Alkylation of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the functionalization of sterically hindered aminopyrazoles.


) Functionalization[1]

Abstract & Introduction

The pyrazole scaffold is ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) due to its ability to function as a hinge-binder.[1][2] However, the functionalization of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine presents a specific regiochemical challenge. The molecule contains three nucleophilic nitrogen centers: the two annular ring nitrogens (


, 

) and the exocyclic amine (

).[1]

The presence of the bulky tert-butyl group at position 3 and the ethyl group at position 4 creates a distinct steric environment that governs reactivity. This guide provides two distinct protocols:

  • Protocol A (Ring Alkylation): Exploits steric hindrance to achieve high regioselectivity for

    
    -alkylation (adjacent to the amine).
    
  • Protocol B (Exocyclic Alkylation): Utilizes reductive amination to functionalize the primary amine without affecting the pyrazole ring nitrogens (or utilizing a pre-alkylated ring).[1]

Chemical Analysis & Regiochemistry Strategy

Steric and Electronic Factors

The starting material exists in a tautomeric equilibrium.[1] Under basic conditions, the pyrazolyl anion is formed, delocalizing the negative charge across both ring nitrogens.[1][2] The regioselectivity of alkylation is dominated by the steric clash of the substituents:

  • Site A (

    
     adjacent to tert-Butyl):  Highly hindered. Alkylation here forces the incoming alkyl group into the "shadow" of the massive tert-butyl group.
    
  • Site B (

    
     adjacent to Amine):  Less hindered.[1][3] While the amine and ethyl groups provide some bulk, they are significantly less spatially demanding than the tert-butyl moiety.[1] Furthermore, the amine lone pair can offer hydrogen-bond stabilization to the transition state in specific solvents.[1]
    
Decision Tree & Pathway Visualization

Regioselectivity Start Substrate: 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine Base Condition: Base (Cs2CO3/NaH) + R-X Start->Base Ring Alkylation Reductive Condition: Aldehyde + NaBH(OAc)3 Start->Reductive Amine Functionalization Anion Intermediate: Pyrazolyl Anion (Delocalized Charge) Base->Anion Prod_Exo Product: N-alkylated amine (Secondary) Reductive->Prod_Exo Path_N2 Path 1: Alkylation adj. to t-Butyl (Sterically Disfavored) Anion->Path_N2 High Energy TS Path_N1 Path 2: Alkylation adj. to NH2 (Sterically Preferred) Anion->Path_N1 Low Energy TS Prod_N2 Minor Product: 1-Alkyl-3-amino-5-tert-butyl... Path_N2->Prod_N2 Prod_N1 Major Product: 1-Alkyl-5-amino-3-tert-butyl... Path_N1->Prod_N1

Figure 1: Reaction pathways dictating regioselectivity. The tert-butyl group acts as a steric gatekeeper, directing alkylation to the nitrogen adjacent to the amino group.[1]

Protocol A: Regioselective Ring Alkylation

Objective: Synthesis of 1-substituted-3-tert-butyl-4-ethyl-5-aminopyrazoles.

Reagents & Equipment
  • Substrate: 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine (1.0 equiv).

  • Electrophile: Alkyl Halide (R-X, e.g., MeI, EtBr, BnBr) (1.1 equiv).[1][2]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv).[1]
    
    • Note:

      
       is preferred for milder conditions and better functional group tolerance.[1] NaH is used for unreactive electrophiles.[1]
      
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).[1]

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure
  • Preparation: Charge a flame-dried reaction flask with 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation:

    • Method A (

      
      ): Add 
      
      
      
      (2.0 equiv) in one portion.[1] Stir at RT for 30 mins.[1]
    • Method B (NaH): Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

    • Tip: If the alkyl halide is volatile (e.g., MeI), use a reflux condenser or sealed tube.[1][2]

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by LC-MS.

    • Checkpoint: Expect a shift in retention time.[1] The major isomer (N1-alkyl) typically elutes differently than the minor (N2-alkyl).

  • Workup:

    • Dilute with EtOAc.[1] Wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1]
    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[1]
      
  • Purification: Flash Column Chromatography (Hexanes/EtOAc).

    • Elution Order: The regiomers often have distinct

      
       values.[1] The major isomer (N1-alkyl, adjacent to 
      
      
      
      ) is typically more polar (slower eluting) than the N2-alkyl isomer due to the accessible primary amine interacting with silica, whereas the N2-isomer has the amine shielded by the N-alkyl and t-butyl groups. Verify this experimentally for your specific R group.
Self-Validation (NOE NMR)

To confirm regiochemistry, perform a 1D-NOE or 2D-NOESY experiment:

  • Irradiate the N-Alkyl protons.

  • Observation A: NOE signal observed at the Ethyl group (C4) or Amine (

    
    ).[1] 
    
    
    
    Correct Product (Alkylation at N1, adjacent to
    
    
    ).
  • Observation B: NOE signal observed at the tert-Butyl group .

    
    Wrong Isomer  (Alkylation at N2).
    

Protocol B: Exocyclic Amine Alkylation

Objective: Synthesis of secondary/tertiary amines without alkylating the ring nitrogens (or post-ring alkylation).[1] Note: Direct alkylation with R-X is not recommended due to poly-alkylation. Reductive amination is the gold standard.

Reagents[1][2]
  • Substrate: 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine.

  • Carbonyl Source: Aldehyde (R-CHO) or Ketone.

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5–2.0 equiv).[1]
    
  • Acid Catalyst: Acetic Acid (AcOH) (1–2 drops, optional to activate imine formation).[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Procedure
  • Imine Formation: Dissolve the pyrazole amine (1.0 equiv) and Aldehyde (1.0–1.1 equiv) in DCE (0.1 M).

  • Activation: If reaction is slow, add catalytic AcOH. Stir for 1–2 hours at RT.[1]

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 mins.
    
  • Extraction: Extract with DCM (

    
    ). Dry organic phase over 
    
    
    
    .[1]
  • Purification: Flash chromatography.

Quantitative Summary & Troubleshooting

ParameterRing Alkylation (Protocol A)Exocyclic Alkylation (Protocol B)[1]
Primary Reagent Alkyl Halide /

Aldehyde /

Regioselectivity >95:5 (N1:N2) favored by t-Bu sterics100% Exocyclic (Chemoselective)
Major By-product N2-alkyl isomer (minor), bis-alkylUnreacted aldehyde, over-alkylation
Key QC Method NOE NMR (Critical)1H NMR (Shift of

adjacent to N)

Troubleshooting:

  • Low Yield in Protocol A: If the tert-butyl group causes too much hindrance even for N1 alkylation (rare, but possible with bulky electrophiles), switch to Phase Transfer Catalysis (50% NaOH, Toluene, TBAB) to increase the reactivity of the anion.[1][2]

  • Over-alkylation in Protocol B: Use a slight deficit of aldehyde (0.9 equiv) and add the reductant slowly.

References

  • Regioselective Synthesis of N-Substituted Pyrazoles: Fandrick, D. R., et al. "Control of Regioselectivity in the Synthesis of 3- and 5-Aminopyrazoles."[4] Journal of Organic Chemistry. Link (General principles of aminopyrazole regiochemistry).[1]

  • Steric Control in Pyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[1][2] Società Chimica Italiana.[1] Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry. Link[1]

  • pKa and Reactivity: Catalan, J., et al. "Basicity and Acidity of Azoles."[1][2] Advances in Heterocyclic Chemistry. (Establishes pKa of pyrazole ring NH ~14 vs exocyclic NH2 ~4-5, explaining why base/alkyl halide targets the ring).

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of Lipophilic Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: APZ-CRYS-GUIDE-v2.4
Status: Active
Maintained By: Senior Application Science Team

Introduction: The Aminopyrazole Challenge

User Context: You are working with a lipophilic aminopyrazole—a scaffold characterized by a 5-membered nitrogen heterocycle with an exocyclic amine. The Problem: These molecules present a "perfect storm" for crystallization failures. Their lipophilicity drives them to associate with non-polar solvents, while their hydrogen-bonding potential (donor NH + acceptor N) creates complex polymorphic landscapes. The most frequent failure mode is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystal nucleation.

This guide addresses these specific physicochemical hurdles.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Q: My compound separates as a sticky gum or oil droplets upon cooling/evaporation. How do I force it to crystallize?

A: You are hitting the Metastable Miscibility Gap. Lipophilic aminopyrazoles often have a crystal lattice energy that is only marginally lower than the energy of the amorphous oil phase. When you cool rapidly or add a strong antisolvent (like water) too quickly, the system enters a region where it is thermodynamically favorable to separate into a solute-rich liquid (oil) rather than a solid.

Corrective Protocol: The "Cloud Point" Seeding Strategy

Do not simply cool the oil. Once an oil forms, impurities concentrate inside the droplets, further inhibiting crystallization.

  • Determine the Cloud Point: Re-heat your mixture until the solution is clear. Cool slowly (0.1°C/min) and note the exact temperature where turbidity (oil droplets) appears (

    
    ).
    
  • Seed in the Metastable Zone:

    • Re-heat to

      
      .
      
    • Add 0.5–1.0 wt% of seed crystals (if available) or scratch the glass surface.

    • Crucial Step: Hold the temperature here for 2–4 hours. This allows the seeds to grow without competing with oil droplet formation.[1]

  • Slow Cooling: Cool at a rate of 0.1–0.2°C/min.

Visualizing the Phenomenon

The diagram below illustrates the danger zone (Miscibility Gap) you must avoid.

PhaseDiagram Solution Homogeneous Solution (High Temp) Metastable Metastable Zone (Ideal Growth) Solution->Metastable Slow Cooling LLPS Miscibility Gap (Oiling Out Zone) Solution->LLPS Rapid Cooling / Strong Antisolvent Nucleation Crystal Nucleation (Solid Formation) Metastable->Nucleation Seeding LLPS->Nucleation Difficult Path (High Impurity Trapping)

Figure 1: Thermodynamic pathway showing the risk of entering the Miscibility Gap (LLPS) versus the controlled path of Seeding in the Metastable Zone.

Module 2: Solvent System Selection

Q: Standard solvents (Ethanol, Water, DCM) aren't working. What should I use?

A: You need to balance Lipophilicity with Hydrogen Bonding. Lipophilic aminopyrazoles are often too soluble in DCM/THF (leading to syrup) and insoluble in water (leading to oiling out). You must use a Binary Solvent System that leverages the pyrazole's specific interactions.

  • The Donor/Acceptor Rule: The aminopyrazole ring has an NH (donor) and a pyridinic N (acceptor). Solvents that can interact with both often yield the best crystals by "locking" the conformation.

Recommended Solvent Screening Table
Solvent ClassSpecific SolventRoleWhy it works for Aminopyrazoles
Primary Solvent Isopropyl Acetate (IPAc) Good SolventModerate polarity; forms weak H-bonds; less likely to form solvates than DCM.
Primary Solvent 2-Butanone (MEK) Good SolventKetone oxygen accepts H-bond from amino group; useful for intermediate solubility.
Primary Solvent Methanol/Toluene (9:1) Mixed SolventMethanol solvates the polar head; Toluene solvates the lipophilic tail.
Antisolvent Heptane Antisolvent"Softer" antisolvent than water. Prevents immediate oiling out.[1][2][3]
Antisolvent Methyl tert-butyl ether (MTBE) Weak AntisolventExcellent for slowly lowering solubility without shocking the system.

Technical Tip: Avoid pure water as an antisolvent. For lipophilic compounds, water creates such high interfacial tension that the molecules ball up into oil droplets instantly. Use Heptane or Cyclohexane instead.

Module 3: Salt Formation & Polymorph Control

Q: My solid has a low melting point and poor flowability. How do I improve the physical properties?

A: Target the Pyrazole Nitrogen (


). 
Aminopyrazoles are weak bases. Acetic acid is usually too weak to form a stable salt (it will dissociate upon drying). You need a strong acid to protonate the ring nitrogen, which increases the lattice energy and melting point.
Protocol: High-Throughput Salt Screen
  • Stoichiometry: Use a 1:1.05 molar ratio (Base:Acid).

  • Acid Selection:

    • Tier 1 (Sulfonic Acids):Methanesulfonic acid (MsOH) , p-Toluenesulfonic acid (p-TSA) . These are lipophilic acids that match the drug's nature and form stable, high-melting salts.

    • Tier 2 (Mineral Acids):HCl (often forms hydrates, check carefully), H2SO4 .

  • Execution: Dissolve free base in IPA or Acetone. Add acid.[4] If no precipitate, add MTBE dropwise.

Decision Logic for Solid Form Selection

Use this logic flow to decide between a Salt, Co-crystal, or Free Base.

SaltSelection Start Start: Lipophilic Aminopyrazole pKaCheck Check pKa Difference (ΔpKa) (Base pKa ~3.0) Start->pKaCheck StrongAcid Screen Strong Acids (pKa < 0) HCl, MsOH, pTSA pKaCheck->StrongAcid Targeting Salt WeakAcid Screen Co-formers (pKa > 1) Fumaric, Succinic pKaCheck->WeakAcid Targeting Co-Crystal SaltForm Salt Formation Likely (ΔpKa > 3) StrongAcid->SaltForm CoCrystal Co-Crystal Likely (ΔpKa < 3) WeakAcid->CoCrystal Eval Evaluate Melting Point (Tm) & Hygroscopicity SaltForm->Eval CoCrystal->Eval

Figure 2: Decision tree for selecting counter-ions based on the


 rule. For aminopyrazoles, sulfonic acids (MsOH, pTSA) are often the "Goldilocks" zone.

Module 4: Advanced Particle Engineering

Q: The crystals are needles and clog my filter. How do I get chunks/blocks?

A: Modify the Growth Rate and Solvent Polarity. Aminopyrazoles often grow as needles because they stack efficiently along the


 stacking axis but grow slowly on the other faces.
  • Temperature Cycling: Cycle the slurry temperature by

    
     (e.g., 20°C 
    
    
    
    30°C
    
    
    20°C) over 24 hours. This dissolves the fine needles (high surface energy) and redeposits the material onto larger, blockier crystals (Ostwald Ripening).
  • Add a Viscosity Modifier: In rare cases, adding a small amount of a viscous solvent (like propylene glycol) can slow the diffusion of molecules to the fast-growing face, forcing the crystal to grow wider (blockier).

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Remediation. [Link]

  • Veesler, S., et al. Liquid-Liquid Phase Separation (LLPS) and Crystallization. [Link]

  • National Institutes of Health (PMC). Approaches towards the synthesis of 5-aminopyrazoles. (Context on chemical structure and precursors). [Link]

  • University of Fribourg. Guide for Crystallization of Organic Compounds. (General solvent selection principles). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H NMR spectrum of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will explore the predicted spectral features, offer a comparative analysis with structurally related pyrazoles, and provide a detailed experimental protocol for acquiring high-quality NMR data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply NMR spectroscopy for the structural elucidation of complex organic molecules.

The Structural Landscape: Predicting the 1H NMR Spectrum

The unique arrangement of substituents on the pyrazole ring of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine gives rise to a distinct 1H NMR spectrum. By understanding the typical chemical shift regions of the constituent functional groups, we can predict the spectral features with a high degree of confidence.[1][2][3][4][5]

The protons of the tert-butyl group are highly shielded and are expected to appear as a sharp singlet in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm.[6] This signal will integrate to nine protons, making it a prominent landmark in the spectrum. The ethyl group at the 4-position will present as a quartet for the methylene protons (CH2) and a triplet for the methyl protons (CH3). The methylene protons, being adjacent to the pyrazole ring, will be deshielded and are predicted to resonate in the range of 2.5-3.0 ppm. The methyl protons will appear further upfield, typically between 1.0 and 1.5 ppm.

The amine (NH2) and the pyrazole N-H protons are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature. The amine protons typically resonate in a broad range from 2.0 to 5.0 ppm, while the N-H proton of the pyrazole ring can appear further downfield, often between 8.0 and 12.0 ppm.[7]

Predicted 1H NMR Chemical Shifts
Proton Predicted Chemical Shift (ppm) Multiplicity Integration
tert-Butyl (9H)1.30Singlet9H
Ethyl -CH3 (3H)1.25Triplet3H
Ethyl -CH2 (2H)2.70Quartet2H
NH2 (2H)3.5 (broad)Singlet (broad)2H
Pyrazole N-H (1H)10.0 (broad)Singlet (broad)1H

Comparative Spectral Analysis: Insights from Related Pyrazoles

To further refine our understanding, we can compare the predicted spectrum of our target molecule with the experimentally determined spectra of similar pyrazole derivatives. For instance, the 1H NMR spectrum of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine shows a singlet for the tert-butyl group at 1.28 ppm and a singlet for the N-methyl group at 3.57 ppm.[8] The proton at the 4-position of the pyrazole ring appears as a singlet at 5.41 ppm.[8] In our target molecule, the ethyl group at the 4-position will influence the electronic environment and thus the chemical shifts of the neighboring protons.

Another relevant comparison is with 3-aminopyrazole, where the protons on the pyrazole ring appear as a triplet at 6.369 ppm and a doublet at 7.657 ppm in the absence of substituents.[9] The introduction of the bulky tert-butyl and ethyl groups in our molecule will cause significant shifts in these proton resonances, likely pushing them to different positions and altering their splitting patterns.

Experimental Protocol for 1H NMR Spectrum Acquisition

Acquiring a high-quality 1H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps for the analysis of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine.

Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm) prep2->prep3 prep4 Transfer the solution to a clean 5 mm NMR tube prep3->prep4 acq1 Insert the NMR tube into the spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Set acquisition parameters (e.g., pulse sequence, number of scans) acq2->acq3 acq4 Acquire the 1H NMR spectrum acq3->acq4 proc1 Apply Fourier transform to the FID acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4

Caption: Workflow for 1H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in a clean vial.[7][10] The choice of solvent can influence the chemical shifts of labile protons like those of the amine and N-H groups.[11][12]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Choose a standard one-pulse sequence for 1H NMR acquisition.

    • Set appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a dilute sample, a higher number of scans may be necessary to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate all the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The 1H NMR spectrum of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine is predicted to exhibit a set of well-defined signals corresponding to the tert-butyl, ethyl, amine, and pyrazole N-H protons. By following the detailed experimental protocol and leveraging comparative data from related structures, researchers can confidently acquire and interpret the spectrum for unambiguous structural confirmation. This guide provides a solid foundation for the application of 1H NMR spectroscopy in the characterization of novel pyrazole derivatives, facilitating advancements in drug discovery and development.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • New Journal of Chemistry (RSC Publishing). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]

  • Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Bu-P%C3%A9rez-V%C3%A1squez-Hern%C3%A1ndez/020281691456d68b7337902d2508127394605175]([Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Semantic Scholar. Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives. [Link]

  • J-STAGE. NMR Chemical Shifts. [Link]

  • University of Tehran. 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

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A Comparative Guide to HPLC Method Development for the Purity Determination of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds such as 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for this specific analyte, grounded in scientific principles and validated by experimental data.

Understanding the Analyte: 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine

Before delving into method development, a thorough understanding of the analyte's physicochemical properties is essential. The structure of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine, a substituted pyrazole, suggests a moderately polar compound due to the presence of the amine group, which is basic in nature. The tert-butyl and ethyl groups contribute to its hydrophobicity. This dual nature of polarity and hydrophobicity dictates our strategic approach to chromatographic separation.

The Method Development Workflow: A Logic-Driven Approach

The development of a stability-indicating HPLC method is not a linear process but rather an iterative one, guided by a logical workflow. The goal is to achieve a method that is specific, accurate, precise, and robust.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Implementation A Analyte Characterization B Column & Mobile Phase Screening A->B Informs C Fine-tuning Mobile Phase (pH, Gradient, Flow Rate) B->C Promising Conditions D Forced Degradation Studies C->D Optimized Method E Method Validation (ICH Q2(R1)) D->E Specificity Confirmed F Routine Analysis E->F Validated Method

Caption: A logic-driven workflow for HPLC method development, from initial screening to routine analysis.

Comparative Analysis of Stationary Phases

The choice of the stationary phase is the cornerstone of chromatographic separation. For a molecule like 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine, with its basic amine group, a systematic comparison of different C18 columns is warranted.

Experimental Protocol: Stationary Phase Screening

  • Prepare a stock solution of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine at 1 mg/mL in methanol.

  • Prepare a working standard at 100 µg/mL by diluting the stock solution with the initial mobile phase.

  • Equilibrate each column with the initial mobile phase for at least 30 minutes.

  • Inject the working standard and run a generic gradient (e.g., 10-90% acetonitrile in water over 15 minutes).

  • Evaluate the peak shape, retention time, and theoretical plates for each column.

Table 1: Comparison of Stationary Phases for the Analysis of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine

Stationary PhaseParticle Size (µm)Peak Tailing Factor (Tf)Theoretical Plates (N)Rationale for Performance
Standard C1852.24500Significant peak tailing observed due to secondary interactions between the basic amine group of the analyte and residual silanols on the silica surface.
End-capped C1831.58500Reduced tailing compared to the standard C18 due to the shielding of silanol groups, leading to improved peak symmetry.
C18 with Polar Embedded Group31.19200Excellent peak shape and higher retention. The polar embedded group provides a hydrated layer on the silica surface, preventing strong interactions with silanols and enhancing the retention of polar compounds.

Based on this comparative data, the C18 with a polar embedded group is the most suitable stationary phase, offering superior peak shape and efficiency for this basic analyte.

Mobile Phase Optimization: The Key to Selectivity

With the optimal stationary phase selected, the next crucial step is the optimization of the mobile phase to achieve the desired selectivity and resolution from potential impurities.

Organic Modifier Comparison

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Their different physicochemical properties can significantly impact selectivity.

Table 2: Comparison of Organic Modifiers

Organic ModifierViscosity (cP at 20°C)UV Cutoff (nm)Elution StrengthObserved Selectivity
Acetonitrile0.37190HigherSharper peaks and better resolution between the main peak and a closely eluting impurity.
Methanol0.60205LowerBroader peaks and co-elution of the main peak with a minor impurity.
The Critical Role of Mobile Phase pH

The amine group in 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine is ionizable. Controlling the mobile phase pH is therefore critical to ensure consistent retention and good peak shape.[1][2]

pH_Effect cluster_0 Acidic pH (e.g., pH 3) cluster_1 Neutral pH (e.g., pH 7) A Analyte is Protonated (R-NH3+) B Good Peak Shape Stable Retention A->B C Analyte is Partially Ionized D Broad, Tailing Peaks Inconsistent Retention C->D

Sources

MS fragmentation pattern of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine. Designed for researchers, scientists, and drug development professionals, this document elucidates the primary fragmentation pathways based on established principles of mass spectrometry and comparative analysis of related chemical structures. This predictive guide serves as a valuable resource for the structural characterization and identification of this and analogous pyrazole-based compounds.

The structural integrity and substitution pattern of novel heterocyclic compounds are critical parameters in drug discovery and development. Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of these molecules. The fragmentation pattern generated under electron ionization provides a molecular fingerprint, offering profound insights into the compound's functional groups and their connectivity. This guide focuses on predicting the fragmentation behavior of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine, a molecule of interest due to the prevalence of the pyrazole scaffold in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide constructs a predictive fragmentation pathway based on the known mass spectrometric behavior of its constituent structural motifs: the pyrazole core, a tert-butyl group, an ethyl group, and an amine substituent.

Predicted Fragmentation Pathways

The fragmentation of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine upon electron ionization is anticipated to be governed by the stability of the resulting fragment ions. The presence of the bulky tert-butyl group, the ethyl substituent, and the nitrogen-rich pyrazole ring will each contribute to a characteristic set of fragment ions. The molecular ion (M+) is expected to undergo a series of cleavage reactions, primarily driven by the formation of stable carbocations and the elimination of neutral molecules.

Key Predicted Fragmentation Events:
  • Alpha-Cleavage of the tert-butyl Group: The most facile fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable tertiary carbocation. This is a common fragmentation pathway for tert-butyl substituted compounds[1][2]. The resulting [M-15]⁺ ion is expected to be a prominent peak in the spectrum.

  • Formation of the tert-butyl Cation: A direct cleavage of the C-C bond between the pyrazole ring and the tert-butyl group will lead to the formation of the tert-butyl cation ([C₄H₉]⁺) with an m/z of 57. Due to the exceptional stability of this cation, this fragment is predicted to be the base peak in the mass spectrum[3].

  • Cleavage of the Ethyl Group: The ethyl group can undergo fragmentation in two primary ways:

    • Loss of a Methyl Radical: Alpha-cleavage of a methyl radical from the ethyl group is possible, though likely less favorable than the loss from the tert-butyl group.

    • Loss of an Ethyl Radical: Cleavage of the C-C bond between the pyrazole ring and the ethyl group will result in the loss of an ethyl radical (•C₂H₅), leading to an [M-29]⁺ ion[4][5].

  • Fragmentation of the Pyrazole Ring: The pyrazole ring itself is known to undergo characteristic fragmentation, typically involving the expulsion of neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂)[6][7]. These fragmentations may occur from the molecular ion or from one of the initial fragment ions.

The interplay of these fragmentation pathways will generate a unique mass spectrum that can be used to confirm the structure of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine.

Visualizing the Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine.

Fragmentation_Pattern M Molecular Ion (M+) m/z = 181 M_minus_15 [M-15]+ m/z = 166 M->M_minus_15 - •CH3 M_minus_29 [M-29]+ m/z = 152 M->M_minus_29 - •C2H5 tert_butyl tert-butyl cation [C4H9]+ m/z = 57 (Base Peak) M->tert_butyl Ring Cleavage M_minus_15_minus_27 [M-15-27]+ m/z = 139 M_minus_15->M_minus_15_minus_27 - HCN

Caption: Predicted fragmentation of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine.

Comparative Data Summary

While an experimental spectrum for the target molecule is not available, we can predict the major fragments and compare their mode of formation to known fragmentation behaviors of similar structures.

m/z Proposed Fragment Ion Formation Pathway Supporting Evidence
181[C₁₀H₁₉N₃]⁺Molecular Ion (M⁺)N/A
166[C₉H₁₆N₃]⁺Loss of •CH₃ from the tert-butyl groupA common and highly favorable fragmentation for tert-butyl groups, leading to a stable tertiary carbocation[1][2].
152[C₈H₁₄N₃]⁺Loss of •C₂H₅ from the ethyl groupA characteristic fragmentation for ethyl-substituted aromatic and heterocyclic rings[4][5].
57[C₄H₉]⁺Cleavage of the C-C bond between the pyrazole ring and the tert-butyl groupThe formation of the highly stable tert-butyl cation is expected to result in the base peak[3].
139[C₈H₁₅N₂]⁺Loss of HCN from the [M-15]⁺ ionPyrazole rings are known to undergo the elimination of HCN upon fragmentation[6][7].

Experimental Protocol: GC-MS Analysis

This section provides a standardized protocol for acquiring the electron ionization mass spectrum of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine.

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Reagents and Materials
  • 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Helium carrier gas (99.999% purity)

Methodology
  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent.

    • Vortex the solution to ensure complete dissolution.

    • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)[8][9]

    • Electron Energy: 70 eV[10]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-500

    • Scan Speed: 1000 amu/s

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the analyte peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Sample Vortex Vortex Dissolve->Vortex Filter Filter (optional) Vortex->Filter Inject Inject Sample Filter->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Extract Extract Spectrum Detect->Extract Analyze Analyze Fragments Extract->Analyze Compare Compare to Prediction Analyze->Compare Report Report Compare->Report

Caption: Standard workflow for GC-MS analysis of a small molecule.

Trustworthiness and Self-Validation

The predicted fragmentation pattern presented in this guide is grounded in well-established principles of mass spectrometry and supported by literature on the fragmentation of related compounds. The experimental protocol provided is a standard method that is widely used and validated in the field of analytical chemistry. By following this protocol, a researcher can generate a reliable mass spectrum. The comparison of the experimentally obtained spectrum with the predicted fragmentation pattern serves as a self-validating system. A strong correlation between the observed and predicted fragments would provide a high degree of confidence in the structural assignment of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine.

References

  • J Mass Spectrom. 2016 Jan;51(1):28-32. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
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  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas....
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The Indispensable Role of Steric Bulk: A Comparative Guide to the Bioisosteric Replacement of the 3-tert-Butyl Group in Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for fine-tuning of pharmacological properties through substitution at various positions. Among these, the 3-position (or 5-position, depending on tautomeric form and nomenclature) often plays a critical role in anchoring the molecule within the target protein. A frequent occupant of this position is the tert-butyl group, a substituent prized for its distinct steric and electronic properties. This guide provides an in-depth comparison of bioisosteric replacements for the 3-tert-butyl group in a series of pyrazole amine-based p38 MAP kinase inhibitors, using experimental data to illuminate the profound impact of this seemingly simple alkyl group on molecular recognition and biological activity.

The tert-butyl group is more than just a bulky, lipophilic adornment. Its tetrahedral arrangement of methyl groups creates a defined, non-polar surface area that can maximize van der Waals interactions within a hydrophobic pocket of a target protein. Furthermore, its steric hindrance can serve as a "metabolic shield," protecting adjacent functionalities from enzymatic degradation and thereby enhancing a compound's pharmacokinetic profile. However, the high lipophilicity conferred by the tert-butyl group can sometimes be a double-edged sword, potentially leading to poor solubility or off-target effects.[3] This necessitates the exploration of bioisosteres—chemical groups with similar spatial and electronic characteristics—that can recapitulate the positive attributes of the tert-butyl group while mitigating its drawbacks.[4]

Case Study: Pyrazole-Urea Inhibitors of p38 MAP Kinase

A compelling illustration of the tert-butyl group's importance is found in the development of N-pyrazole, N'-aryl urea inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade. The clinical candidate BIRB 796 emerged from this class, and its development provides a rich dataset for understanding the structure-activity relationships (SAR) at the 3-position of the pyrazole ring.[5]

X-ray crystallography of an early lead compound revealed that the tert-butyl group at the C-5 position of the pyrazole is deeply embedded in a hydrophobic pocket formed by a specific conformation of the kinase. This pocket is created by the rearrangement of the Asp168-Phe169-Gly170 (DFG) motif into what is known as the "DFG-out" conformation. The snug fit of the tert-butyl group into this allosteric site is crucial for stabilizing this inactive conformation of the enzyme, thereby inhibiting its function.[6]

The following diagram illustrates the fundamental concept of this bioisosteric investigation, focusing on the modification of the R group on the pyrazole core.

G cluster_0 Core Scaffold: Pyrazole-Urea Inhibitor cluster_1 Bioisosteric Replacements (R Group) cluster_2 Evaluation Core General Structure (3-R-Pyrazole Amine Core) Parent tert-Butyl (Parent Compound) Core->Parent Substitution at R Analog1 Isopropyl Core->Analog1 Substitution at R Analog2 Methyl Core->Analog2 Substitution at R Analog3 Dimethylethyl Core->Analog3 Substitution at R Analog4 Methylcyclohexyl Core->Analog4 Substitution at R Activity Biological Activity (Binding Potency) Parent->Activity Analog1->Activity Analog2->Activity Analog3->Activity Analog4->Activity SAR Structure-Activity Relationship (SAR) Activity->SAR

Caption: Workflow for evaluating bioisosteric replacements for the 3-tert-butyl group.

Comparative Analysis of Bioisosteric Replacements

To probe the steric and electronic requirements of this hydrophobic pocket, a series of analogues were synthesized where the tert-butyl group was replaced with other alkyl substituents. The binding potency of these compounds to p38 MAP kinase was then quantified. The results unequivocally demonstrate the privileged nature of the tert-butyl group in this specific molecular context.

Compound IDR Group at Pyrazole C-3Relative Binding PotencyRationale for Potency Change
46 tert-Butyl1.0Optimal fit and maximization of hydrophobic interactions in the allosteric pocket.
59 Isopropyl>20-fold decreaseRemoval of one methyl group reduces the van der Waals contacts and fails to fully occupy the hydrophobic pocket.
58 MethylInactiveGrossly insufficient bulk to engage the hydrophobic pocket effectively.
60 Dimethylethyl (tert-Pentyl)~1.3-fold increaseThe slightly larger group is well-tolerated and may make additional favorable contacts within the pocket.
20 1-Methylcyclohexyl~1.1-fold increaseThe bulkier cyclic group is also well-accommodated, indicating the pocket can accept groups larger than tert-butyl.

Data synthesized from Tong, L. et al. (2002).

The experimental data reveals a clear SAR: substantial bulk is an absolute requirement for high-affinity binding. The dramatic loss of potency observed upon replacing the tert-butyl group with an isopropyl group (>20-fold) and the complete ablation of activity with a methyl group underscore that a precise steric volume is necessary to engage the allosteric hydrophobic pocket. Interestingly, the pocket is not only accommodating but appears to favor even bulkier groups, as evidenced by the slight increase in potency for the dimethylethyl (tert-pentyl) and 1-methylcyclohexyl analogues. This suggests that the pocket is somewhat flexible and that further exploration with even larger lipophilic groups could be warranted. However, the authors of the primary study noted that the tert-butyl group offered the best overall balance of potency and favorable physicochemical properties, leading to its incorporation in all subsequent development candidates, including BIRB 796.

The following diagram illustrates the critical interaction between the tert-butyl group and the hydrophobic pocket of the p38 kinase.

G cluster_kinase p38 MAP Kinase cluster_inhibitor Pyrazole-Urea Inhibitor pocket Allosteric Hydrophobic Pocket (DFG-out conformation) atp_site ATP Binding Site tbutyl tert-Butyl Group tbutyl->pocket Key Hydrophobic Interaction (Stabilizes inactive state) pyrazole Pyrazole Core pyrazole->tbutyl urea Urea Linker pyrazole->urea aryl Aryl Group urea->aryl aryl->atp_site Additional Interactions

Caption: Binding mode of the 3-tert-butyl pyrazole inhibitor in p38 kinase.

Experimental Protocols

The synthesis of the pyrazole amine core and its subsequent elaboration into the final urea compounds is a critical aspect of this research. The following is a representative protocol based on the methods described in the foundational study.

Step 1: Synthesis of 3-amino-5-tert-butyl-1-phenyl-1H-pyrazole

  • Reaction Setup: To a solution of pivaloylacetonitrile (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated in vacuo.

  • Purification: The crude product is purified by silica gel chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 3-amino-5-tert-butyl-1-phenyl-1H-pyrazole.

Step 2: Synthesis of N-Pyrazole, N'-Aryl Urea

  • Reaction Setup: Dissolve the 3-amino-5-tert-butyl-1-phenyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Reagent Addition: Add the desired aryl isocyanate (e.g., 4-chlorophenyl isocyanate) (1.0 eq) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up and Purification: If a precipitate forms, it can be collected by filtration, washed with the reaction solvent, and dried. If no precipitate forms, the reaction mixture is concentrated under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether or hexanes) to induce precipitation, filtered, and dried to yield the final urea product.

Conclusion

This comparative guide, centered on a pivotal case study in the development of p38 MAP kinase inhibitors, highlights the critical role of the 3-tert-butyl group in achieving high-potency molecular recognition. The experimental data compellingly shows that while bioisosteric replacement is a powerful strategy in drug design, the optimal choice is highly context-dependent. In this instance, the specific topology of the allosteric hydrophobic pocket of p38 kinase dictates a stringent requirement for steric bulk that is perfectly met by the tert-butyl group. Attempts to replace it with smaller alkyl groups led to a catastrophic loss of activity. This analysis underscores the necessity of a structure-guided approach, where detailed knowledge of the target's binding site informs the selection of appropriate bioisosteres, ultimately paving the way for the rational design of potent and selective therapeutics.

References

  • Tong, L. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), pp.3314-3329. Available at: [Link]

  • Regan, J. et al. (2012). Structure-based design, synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α. Bioorganic & Medicinal Chemistry Letters, 22(4), pp.1634-1639. Available at: [Link]

  • Pargellis, C. et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), pp.268-272. Available at: [Link]

  • Saggioro, F. P. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 248, 115065. Available at: [Link]

  • Gava, V. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available at: [Link]

  • Kuglstatter, A. et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Bioorganic & Medicinal Chemistry Letters, 13(20), pp.3581-3585. Available at: [Link]

  • Bandeira, C. B. et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), pp.11263-11283. Available at: [Link]

  • Gechter, M. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8272. Available at: [Link]

  • Barnes-Seeman, D. et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), pp.514-516. Available at: [Link]

  • Asaba, K. N. et al. (2021). Structure–activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 38, 127863. Available at: [Link]

  • Schenone, S. et al. (2012). Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases. Journal of Medicinal Chemistry, 55(2), pp.961-965. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • Jin, Z. et al. (2007). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 5(16), pp.2573-2579. Available at: [Link]

  • El-Sawy, E. R. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Liu, H. et al. (2012). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences, 13(12), pp.16616-16632. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, logistical, and operational protocols for handling 3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine .

Notice on Chemical Identity: As a specialized intermediate in drug discovery, specific toxicological data for this exact alkyl-substituted pyrazole may be limited in public registries. Therefore, this guide applies a Categorical Safety Strategy , deriving protocols from the Structure-Activity Relationship (SAR) of analogous aminopyrazoles and organic amines. This approach ensures a conservative, high-safety margin suitable for pharmaceutical research environments.

Part 1: Executive Safety Directive

Immediate Hazard Classification (Inferred):

  • Primary: Severe Eye/Skin Irritant (H315, H319).[1][2]

  • Secondary: Respiratory Irritant (H335) – Dust inhalation is a critical vector.

  • Functional: Potentially bioactive (Kinase inhibitor scaffold). Treat as a hazardous substance.[3][4]

Core Operational Rule: Handle exclusively within a certified chemical fume hood . Zero tolerance for open-bench weighing or manipulation of the solid powder.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to lipophilic amines, which can penetrate standard barriers if not selected correctly.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Min. thickness 0.11 mm)Permeation Resistance: Amines can degrade latex. Double gloving provides a breakthrough buffer; the outer glove is sacrificial and should be changed immediately upon contamination.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Standard safety glasses allow dust entry from the sides. Goggles seal the ocular cavity against fine amine particulates that can cause corneal hazing.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Inhalation Vector: Pyrazole amines are often fluffy solids prone to static. If hood work is impossible (e.g., equipment maintenance), a fit-tested respirator is mandatory to prevent mucous membrane irritation.
Body Tyvek® Lab Coat or Chemical ApronParticulate Barrier: Cotton coats trap dust. Tyvek sheds particulates and resists minor chemical splashes, preventing "take-home" contamination.

Part 3: Operational Handling Protocol

Reception & Storage
  • Inspection: Upon receipt, inspect the septum and bottle seal. Amines are hygroscopic and can oxidize.

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible.

  • Segregation: Keep away from oxidizing agents (e.g., peroxides, permanganates) and acid chlorides to prevent uncontrolled exothermic reactions.

Weighing & Transfer (Critical Step)
  • Static Control: Substituted pyrazoles often carry static charge. Use an antistatic gun or ionizing blower inside the balance enclosure to prevent powder scattering.

  • Technique:

    • Place the receiving vessel (tared) inside the fume hood.

    • Transfer solid using a disposable spatula.

    • Do not return excess material to the stock container (prevents cross-contamination).

    • Wipe the exterior of the stock bottle with a dry tissue before returning to storage.

Reaction & Synthesis
  • Solvent Compatibility: Soluble in DMSO, Methanol, and Dichloromethane (DCM).

  • Quenching: When used in acylation or coupling reactions, ensure the reaction mixture is quenched (e.g., with water or weak acid) before removing from the hood to neutralize unreacted amine species.

Part 4: Visualization of Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" handling lifecycle, emphasizing decision nodes for safety.

G Start Reception (Inspect Seal) Storage Storage (2-8°C, Inert Gas) Start->Storage Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Equilibrate to RT Reaction Synthesis/Reaction (Closed Vessel) Weighing->Reaction Spill Spill Event? Weighing->Spill Risk Reaction->Spill Risk Disposal Disposal (Incineration) Reaction->Disposal Waste Stream Spill->Reaction No Cleanup Absorb with Vermiculite/Sand Spill->Cleanup Yes Cleanup->Disposal

Figure 1: Operational lifecycle for handling 3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine, highlighting the critical control points for spills and disposal.

Part 5: Emergency Response & Disposal

Spill Management
  • Evacuate: If a large amount (>5g) of dry powder is dispersed outside the hood, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Don a P100 respirator before re-entering.

  • Containment: Do not dry sweep. Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust, then wipe up.

  • Decontamination: Clean the surface with a dilute (1-2%) acetic acid solution to neutralize amine residues, followed by water.

Disposal Protocol
  • Waste Classification: Hazardous Organic Waste (Nitrogen-containing).

  • Prohibited: Do NOT dispose of down the drain. Aminopyrazoles can be toxic to aquatic life.

  • Method:

    • Dissolve solid waste in a combustible solvent (e.g., acetone or ethanol).

    • Transfer to a "High BTU" waste container destined for chemical incineration .

    • Label clearly with: Contains 3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine (Irritant).

References

  • BenchChem. (2025).[3][4][5] Safety and Handling of Substituted Pyrazoles and Amines. Retrieved from

  • Fisher Scientific. (2015).[3] Safety Data Sheet: 3-Aminopyrazole. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Sigma-Aldrich. (2024).[1] Product Safety: 3-tert-Butyl-1H-pyrazol-5-amine.[6] Retrieved from

Sources

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